4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine
Overview
Description
4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that is part of a broader class of pyrrolopyridines. These compounds are of interest due to their diverse range of biological activities and their use as building blocks in organic synthesis. The papers provided do not directly discuss this compound, but they do provide valuable information on closely related compounds, which can be used to infer properties and synthesis methods for the compound .
Synthesis Analysis
The synthesis of related pyrrolopyridine derivatives is well-documented. For instance, an efficient synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride is achieved through sodium borohydride reduction and subsequent debenzylation . Another paper describes a novel synthesis of 4,7-dihydro-1H-pyrrolo[2,3-b]pyridine derivatives using a one-pot, three-component reaction involving N-substituted 5-amino-3-cyanopyrroles . These methods could potentially be adapted for the synthesis of this compound by altering the substituents used in the reaction.
Molecular Structure Analysis
The molecular structure of pyrrolopyridine derivatives has been studied using various techniques. For example, the charge density distribution in 4-chloro-1H-pyrrolo[2,3-b]pyridine was investigated using high-resolution X-ray diffraction, revealing the covalent nature of the bonds within the pyrrolopyridine skeleton . Similarly, the structure of 3,4-diphenyl-1H-pyrrolo[2,3-b]pyridine was determined using spectroscopic methods and X-ray diffraction, and further analyzed using density functional theory (DFT) . These studies provide insights into the bonding and electronic structure that could be relevant to this compound.
Chemical Reactions Analysis
The papers do not provide specific reactions for this compound, but they do discuss reactions of related compounds. For instance, the formation of pyrrole anion dimers in the presence of tetrabutylammonium fluoride suggests that pyrrolopyridines can participate in supramolecular assembly through hydrogen bonding . This information could be useful in predicting the reactivity of this compound in similar conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolopyridine derivatives can be inferred from the studies on similar compounds. The electronic structure of 4-chloro-1H-pyrrolo[2,3-b]pyridine, as determined by DFT studies, indicates high kinetic stability due to a large HOMO-LUMO gap . Additionally, the synthesis and characterization of 3,4-diphenyl-1H-pyrrolo[2,3-b]pyridine provide information on its physicochemical properties, such as molecular electrostatic potentials and frontier molecular orbitals . These properties are crucial for understanding the behavior of this compound in various environments and its potential applications.
Scientific Research Applications
Synthesis of 7-Azaindole Derivatives 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine is used as a versatile building block in the synthesis of 4-substituted 7-azaindole derivatives. This process involves nucleophilic displacement of the 4-substituent, offering a pathway to create diverse 7-azaindoles for various applications in chemistry and pharmacology (Figueroa‐Pérez et al., 2006).
Development of Nitrogen-Embedded Semiconducting Materials this compound is a key component in synthesizing nitrogen-embedded small-molecule semiconducting materials. These materials have significant applications in electronics, showcasing properties like n-channel transport characteristics and varied molecular energy levels, essential for electronic devices and materials science (Zhou et al., 2019).
Pharmaceutical Intermediate Synthesis The compound serves as an intermediate in pharmaceutical synthesis. One notable example is its use in the practical synthesis of 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid, a key intermediate in drug development (Wang et al., 2006).
Electronic Structure Analysis Studies on 4-chloro-1H-pyrrolo[2,3-b]pyridine, a closely related compound, involve analyzing its electronic structure, including charge density distribution and bonding schemes. This research aids in understanding the molecular properties critical for its application in various fields, including materials science (Hazra et al., 2012).
Reactivity with Metal Salts The reactivity of 1H-pyrrolo[2,3-b]pyridines, including the dichloro derivative, with metal salts like iron(III) and copper(II) has been explored. These studies contribute to the understanding of coordination chemistry and the development of metal-organic frameworks or complexes (Collins et al., 2007).
Novel Synthetic Routes in Organic Chemistry Novel synthetic routes using 1H-pyrrolo[2,3-b]pyridines, including the dichloro derivative, are being developed to create complex organic molecules. This research is essential for advancing synthetic organic chemistry and finding new pathways for compound synthesis (Brodrick & Wibberley, 1975).
Mechanism of Action
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular activity .
Result of Action
It has been observed that the compound can affect cellular activity .
Action Environment
It is known that the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .
Safety and Hazards
properties
IUPAC Name |
4,6-dichloro-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2/c8-5-3-6(9)11-7-4(5)1-2-10-7/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKORXMRYXIGVNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646912 | |
Record name | 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5912-18-5 | |
Record name | 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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